![molecular formula C15H14N4O3S B11493777 1H-1,2,3,4-Tetrazole, 1-(4-methoxyphenyl)-5-[(phenylmethyl)sulfonyl]-](/img/structure/B11493777.png)
1H-1,2,3,4-Tetrazole, 1-(4-methoxyphenyl)-5-[(phenylmethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of 1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 4-methoxyphenylhydrazine with phenylmethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrazole ring. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds such as:
1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE: This compound has a similar structure but lacks the sulfonyl group, which may result in different biological activities.
1-(4-METHOXYPHENYL)-5-METHYL-1H-1,2,3,4-TETRAZOLE: The presence of a methyl group instead of a phenylmethanesulfonyl group may alter its chemical reactivity and biological properties.
1-(4-METHOXYPHENYL)-5-PHENYL-1H-1,2,3,4-TETRAZOLE: This compound lacks the sulfonyl group, which may affect its solubility and stability.
The uniqueness of 1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H14N4O3S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
5-benzylsulfonyl-1-(4-methoxyphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4O3S/c1-22-14-9-7-13(8-10-14)19-15(16-17-18-19)23(20,21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
RVIAUVALULIGAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-benzyl-5-chloro-N-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11493698.png)
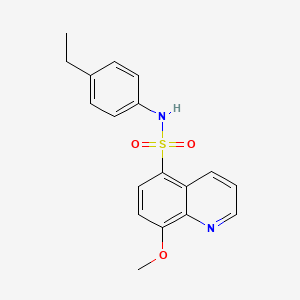
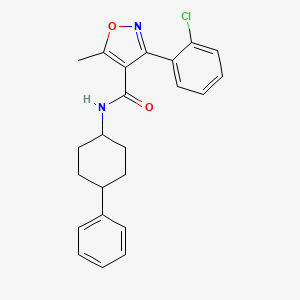

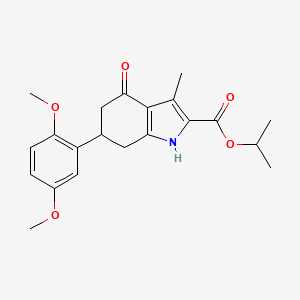
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11493741.png)
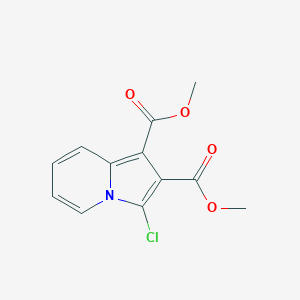
![5-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11493752.png)
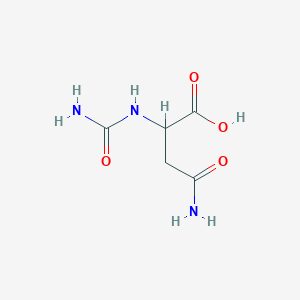
![methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate](/img/structure/B11493755.png)
![2-(4-methoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11493763.png)
![methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11493770.png)
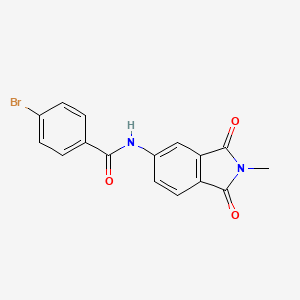
![7-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11493784.png)
